8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative recognized for its diverse applications in organic synthesis and medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of methyl and carbonyl chloride substituents enhances its reactivity and potential for various chemical transformations. The compound's IUPAC name is 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, and it has the CAS number 1160254-11-4 .
This compound is classified under quinoline derivatives, which are known for their significant biological activities. It can be sourced from various chemical suppliers, including VWR and Sigma-Aldrich, where it is available for research purposes . As a member of the quinoline family, it shares properties with other compounds in this class, which are often used in pharmaceuticals and agrochemicals.
The synthesis of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
The molecular formula for 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is C₁₈H₁₄ClNO. The compound features a complex structure characterized by:
The InChI representation is InChI=1S/C18H14ClNO/c1-11-5-3-7-13(9-11)16-10-15(18(19)21)14-8-4-6-12(2)17(14)20-16/h3-10H,1-2H3
.
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
The mechanism of action for 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets within biological systems. As an electrophile, it can react with nucleophiles such as proteins or DNA, leading to covalent modifications that may alter their functions. This interaction can influence various biochemical pathways, affecting cellular processes such as gene expression and metabolic activity.
The physical properties of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride include:
Chemical properties include:
Hazard information indicates that this compound may be an irritant, necessitating appropriate safety precautions during handling .
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4